Lannaconitine

Description

Properties

Molecular Formula |

C32H44N2O8 |

|---|---|

Molecular Weight |

584.7 g/mol |

IUPAC Name |

(11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl) 2-acetamidobenzoate |

InChI |

InChI=1S/C32H44N2O8/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35) |

InChI Key |

NWBWCXBPKTTZNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Lannaconitine: From Natural Source to Therapeutic Potential

This guide provides a comprehensive technical overview of lannaconitine, a diterpenoid alkaloid of significant interest to researchers, scientists, and drug development professionals. We will delve into its discovery, natural origins, detailed methodologies for its isolation and structural elucidation, and a thorough examination of its pharmacological profile and toxicological considerations.

Introduction and Discovery

This compound is a highly complex, naturally occurring C19-diterpenoid alkaloid. Historically, plants from the Aconitum genus, commonly known as aconite or wolf's bane, have been used in traditional medicine for their analgesic and anti-inflammatory properties, despite their well-documented toxicity. The quest to identify the bioactive constituents responsible for these effects led to the isolation and characterization of a plethora of alkaloids, including this compound.

Natural Sources:

This compound is predominantly found in various species of the Aconitum genus (family Ranunculaceae). Documented botanical sources include:

-

Aconitum leucostomum

-

Aconitum septentrionale[1]

-

Aconitum carmichaeli[2]

-

Aconitum sinomantanum

-

Aconitum karacolicum[3]

The concentration of this compound and other alkaloids can vary significantly based on the plant species, geographical location, and time of harvest.

Isolation and Purification

The isolation of this compound from its natural sources is a multi-step process that requires careful handling due to the toxicity of the plant material and the target compound. The following protocol is a composite of established methods for the separation of aconitine-type alkaloids.

Extraction of Total Alkaloids

The initial step involves the extraction of total alkaloids from the dried and powdered roots of the Aconitum species. An ethanolic reflux extraction is a commonly employed method.

Experimental Protocol: Ethanolic Reflux Extraction

-

Preparation: Grind the dried roots of the chosen Aconitum species into a fine powder (40-60 mesh).

-

Extraction:

-

Place 1 kg of the powdered plant material into a 20 L round-bottom flask.

-

Add 10 L of 95% ethanol (a 1:10 w/v ratio).

-

Heat the mixture to reflux for 2 hours with continuous stirring.

-

-

Filtration: Allow the mixture to cool to room temperature and filter through a Büchner funnel to separate the extract from the plant residue.

-

Repeated Extraction: Repeat the reflux extraction on the plant residue two more times with fresh 95% ethanol to ensure exhaustive extraction.

-

Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude alkaloid extract.

Purification of this compound

The crude extract, containing a mixture of alkaloids and other plant metabolites, is then subjected to chromatographic purification. A common approach involves silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC).

Experimental Protocol: Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Column Preparation: Prepare a silica gel (100-200 mesh) column.

-

Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase (e.g., 100% dichloromethane).

-

Elution: Elute the column with a gradient of increasing polarity, typically a dichloromethane-methanol system. Start with 100% dichloromethane and gradually increase the methanol concentration (e.g., 100:0 to 90:10, 80:20, v/v).

-

Fraction Collection: Collect fractions and monitor their composition using thin-layer chromatography (TLC).

-

Pooling: Combine fractions containing this compound based on TLC analysis.

-

-

Preparative HPLC:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is a common mobile phase. A representative gradient could be 20-50% acetonitrile over 30 minutes.

-

Detection: Monitor the elution at approximately 235 nm.

-

Isolation: Collect the peak corresponding to this compound.

-

Final Step: Remove the solvent under reduced pressure to obtain purified this compound.

-

An alternative purification step involves the use of basic γ-Al2O3, which can selectively adsorb ballast materials, thereby increasing the mass fraction of this compound in the extract[1].

Caption: Workflow for the isolation and purification of this compound.

Structural Elucidation

The definitive structure of this compound has been established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

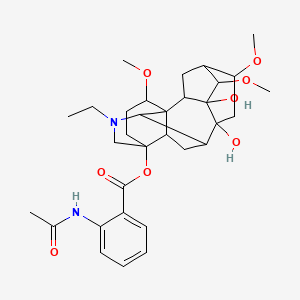

Chemical Structure

-

Molecular Formula: C₃₂H₄₄N₂O₈

-

Molecular Weight: 584.7 g/mol

Caption: Key structural features of the this compound molecule.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound reveals characteristic signals corresponding to its complex structure. Key features include signals for the N-ethyl group, multiple methoxy groups, aromatic protons of the anthraniloyl moiety, and a complex array of signals in the aliphatic region corresponding to the diterpenoid core.

-

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data, showing distinct resonances for all 32 carbon atoms. This includes signals for carbonyl carbons of the ester and amide groups, aromatic carbons, carbons of the methoxy and ethyl groups, and the intricate carbon framework of the diterpenoid skeleton.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for establishing the connectivity of protons and carbons, ultimately allowing for the complete assignment of the molecular structure.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of this compound. Tandem mass spectrometry (MS/MS) provides valuable information about the structure through the analysis of fragmentation patterns. The fragmentation of this compound is expected to involve the sequential loss of its substituent groups, such as acetic acid and the N-acetylanthraniloyl moiety, from the diterpenoid core.

| Technique | Information Obtained |

| ¹H NMR | Number and chemical environment of protons |

| ¹³C NMR | Number and type of carbon atoms |

| 2D NMR | Connectivity between atoms (C-H, H-H) |

| HRMS | Exact molecular weight and formula |

| MS/MS | Structural information from fragmentation patterns |

Pharmacological Profile

This compound exhibits a range of biological activities, with its analgesic properties being the most extensively studied.

Analgesic Activity

This compound has demonstrated potent analgesic effects in various preclinical models of pain. Its analgesic activity is reported to be greater than that of non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and aspirin, and in some models, its oral efficacy is comparable to or even greater than morphine[4]. A key advantage of this compound is its non-addictive nature, as its mechanism of action does not primarily involve the opioid receptors associated with addiction.

Mechanism of Action:

The analgesic effect of this compound is multifactorial and primarily attributed to its interaction with voltage-gated sodium channels (VGSCs).

-

Voltage-Gated Sodium Channel Blockade: this compound is an inhibitor of VGSCs, with a particular affinity for the Nav1.7 subtype, which is crucial for pain signaling[5][6]. It inhibits Nav1.7 in a voltage-dependent manner, with a slow onset and irreversible action compared to local anesthetics[5][6]. The binding of this compound to the channel is thought to involve specific residues in domain IV[6]. By blocking these channels, this compound reduces the excitability of nociceptive neurons, thereby inhibiting the transmission of pain signals.

-

Modulation of Neurotransmitters: The analgesic action of this compound is also linked to its influence on the central nervous system. It is suggested to promote the release of norepinephrine and inhibit the release of substance P in the synaptic cleft, further contributing to its pain-relieving effects[5].

-

Endogenous Opioid System: Some studies suggest an indirect involvement of the endogenous opioid system. This compound may stimulate spinal microglia to release dynorphin A, which then activates κ-opioid receptors, leading to analgesia[5].

Caption: Proposed mechanism of analgesic action of this compound.

Other Biological Activities

-

Antiarrhythmic Effects: this compound has shown class-I antiarrhythmic action, which is consistent with its sodium channel blocking properties.

-

Antitumor Potential: Preliminary studies suggest that this compound may possess antitumor properties, including the induction of differentiation and apoptosis in certain cancer cell lines.

Toxicological Profile

A critical consideration in the development of any Aconitum-derived compound is its toxicity. This compound is a toxic alkaloid, though its toxicity is generally considered to be less pronounced than that of aconitine.

-

Acute Toxicity: The LD₅₀ (median lethal dose) of this compound in mice has been reported as approximately 6.9 mg/kg intravenously, 9.1 mg/kg intraperitoneally, and around 20 mg/kg orally.

-

Mechanism of Toxicity: Toxic doses can lead to severe adverse effects, including respiratory paralysis and cardiotoxicity, potentially culminating in ventricular fibrillation. The toxic effects are directly related to its potent action on ion channels in the nervous system and cardiac tissue.

Due to its narrow therapeutic index, the clinical application of this compound requires careful dose management and may involve the use of its less toxic derivatives or specialized formulations.

Conclusion and Future Directions

This compound stands out as a promising natural product with significant therapeutic potential, particularly as a non-addictive analgesic. Its well-defined mechanism of action, centered on the blockade of Nav1.7 sodium channels, makes it an attractive lead compound for the development of novel pain therapeutics. Future research should focus on medicinal chemistry efforts to synthesize derivatives with an improved therapeutic window, reducing its toxicity while retaining or enhancing its analgesic efficacy. Further clinical investigations are warranted to fully establish its safety and efficacy profile in humans for the management of various pain conditions.

References

- Gan, Y., et al. (2022). A Metabolomic Study of the Analgesic Effect of Lappaconitine Hydrobromide (LAH) on Inflammatory Pain. Frontiers in Pharmacology, 13, 948507.

- Goncharov, A. E., et al. (2006). Isolation of lappaconitine from Aconitum septentrionale roots by adsorption.

- Han, S., et al. (2018). Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels. Acta Pharmacologica Sinica, 39(7), 1127-1136.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5281279, this compound. Retrieved from [Link]

- Ono, M., & Satoh, T. (1990). Pharmacological studies of lappaconitine. Analgesic activities. Arzneimittel-Forschung, 40(1), 24-27.

- Singh, S., et al. (2017). Gram-scale purification of aconitine and identification of lappaconitine in Aconitum karacolicum.

- Tarbeeva, D. V., et al. (2017). Gram-scale purification of aconitine and identification of lappaconitine in Aconitum karacolicum. Phytochemistry, 144, 156-163.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. hmdb.ca [hmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 6. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Formula of Lannaconitine

Authored by: A Senior Application Scientist

Abstract

Lannaconitine is a C19-diterpenoid alkaloid, a class of complex secondary metabolites predominantly found in plants of the Aconitum and Delphinium genera.[1] These compounds are characterized by a highly intricate and rigid hexacyclic carbon skeleton, presenting significant interest for natural product chemistry, pharmacology, and toxicology. This guide provides a comprehensive technical overview of this compound, detailing its molecular formula, physicochemical properties, and the multi-faceted analytical methodologies required for its isolation and structural elucidation. We will delve into the causality behind the application of mass spectrometry, NMR spectroscopy, and X-ray crystallography, offering field-proven insights for researchers and drug development professionals.

Introduction to this compound and the Diterpenoid Alkaloids

The genus Aconitum, part of the Ranunculaceae family, is a rich source of structurally diverse and biologically active diterpenoid alkaloids.[1][2][3] These alkaloids are broadly classified based on their carbon skeletons, with this compound belonging to the highly complex aconitine-type C19 group.[1][2] this compound is structurally related to other well-known alkaloids like lappaconitine and ranaconitine, sharing a common heritage from botanical sources such as the roots of Aconitum carmichaeli and Aconitum sinomontanum.[4][5][6][7] The profound biological activities of these molecules, ranging from potent analgesic effects to significant cardiotoxicity and neurotoxicity, make their precise structural understanding a critical prerequisite for any therapeutic or toxicological investigation.[4][5][6][8]

Molecular Formula and Physicochemical Properties

The fundamental identity of a chemical entity begins with its molecular formula and weight. These parameters are foundational for all subsequent analytical and quantitative work.

Molecular Formula: C₃₂H₄₄N₂O₈[4][5][9][10][11]

Molecular Weight: 584.70 g/mol [4][5][8][9]

A summary of this compound's key identifiers and properties is presented below. This data is crucial for sample handling, solvent selection, and the design of analytical experiments.

| Property | Value | Source(s) |

| CAS Number | 32854-75-4 | [4][5][8][12] |

| IUPAC Name | [(1S,2S,3S,4S,5R,6S,8S,9R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-13-yl] 2-acetamidobenzoate | [9] |

| Physical Description | Crystalline solid; White powder | [4][5][8][12] |

| Melting Point | 217-218 °C | [13] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4][5][8] |

| Botanical Source | Roots of Aconitum carmichaeli Debx, Aconitum sinomontanum Nakai | [4][5][6][7][8][12] |

Isolation and Purification from Natural Sources

The journey to structural elucidation begins with the successful isolation of the target compound in high purity. The complex matrix of plant material necessitates a multi-step purification strategy. The choice of solvents and chromatographic media is dictated by the polarity and chemical nature of diterpenoid alkaloids.

General Workflow for Extraction and Isolation

The overall process involves solvent extraction to create a crude mixture of alkaloids, followed by chromatographic steps to separate this compound from other structurally similar compounds. The causality is clear: initial extraction must be exhaustive, while subsequent steps must be highly selective.

Caption: Workflow for this compound Isolation.

Detailed Protocol: Adsorption-Based Purification

This protocol is a self-validating system; the purity of the fractions is checked by TLC or HPLC at each stage, ensuring that only fractions containing the target compound are advanced to the next step.

Objective: To isolate this compound from a crude ethanol extract of Aconitum roots.

Principle: This method leverages the differential adsorption of alkaloids and other "ballast" materials onto a stationary phase like basic γ-Al₂O₃.[14] this compound can then be selectively eluted.

Methodology:

-

Preparation of Crude Extract: Macerate 1 kg of dried, powdered Aconitum root material with 95% ethanol at room temperature for 72 hours. Filter and concentrate the solvent under reduced pressure to yield a crude extract.

-

Adsorption Chromatography Setup:

-

Prepare a slurry of basic γ-Al₂O₃ in chloroform.

-

Pack a glass column (e.g., 50mm x 500mm) with the slurry to create a uniform stationary phase bed.

-

-

Loading and Elution:

-

Dissolve the crude extract in a minimal volume of chloroform.

-

Load the dissolved extract onto the top of the alumina column.

-

Begin elution with a non-polar solvent like chloroform. The less polar ballast materials will elute first.

-

Gradually increase the solvent polarity by introducing a mixture of chloroform and methanol.

-

-

Fraction Collection and Analysis:

-

Collect fractions of 50-100 mL.

-

Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase, visualizing spots under UV light or with Dragendorff's reagent.

-

Pool fractions that show a high concentration of the spot corresponding to a this compound standard.

-

-

Final Purification:

Structural Elucidation: A Multi-Technique Approach

Determining the complex, three-dimensional structure of this compound is not possible with a single technique. It requires the synergistic application of mass spectrometry, NMR spectroscopy, and X-ray crystallography. Each method provides a unique and essential piece of the structural puzzle.

Mass Spectrometry (MS) Analysis

Causality: MS is the first port of call after purification. It provides a highly accurate mass measurement, which confirms the molecular formula derived from combustion analysis and is essential for identifying the molecular ion peak. Tandem MS (MS/MS) is then used to controllably fragment the molecule, yielding a structural fingerprint.

Experimental Protocol: LC-MS/MS

-

Sample Preparation: Prepare a dilute solution of pure this compound (approx. 10-50 ng/mL) in a suitable solvent like acetonitrile/water.

-

Chromatographic Separation: Inject the sample into an HPLC system coupled to the mass spectrometer. A C18 column is typically used with a gradient elution of acetonitrile and water containing a small amount of formic acid to facilitate protonation.[17][18]

-

Ionization: Use a positive ion electrospray ionization (ESI+) source. This soft ionization technique keeps the molecule intact, producing the protonated molecular ion [M+H]⁺.

-

MS Scan: In the first quadrupole, perform a full scan to identify the [M+H]⁺ ion. For this compound (C₃₂H₄₄N₂O₈, MW 584.70), this peak will appear at m/z 585.3-585.5.[17][19]

-

Tandem MS (MS/MS): Select the parent ion (m/z 585.5) in the first quadrupole, fragment it in the collision cell (second quadrupole) using an inert gas (e.g., argon), and analyze the resulting fragment ions in the third quadrupole. A key transition for quantification is m/z 585.5 → m/z 535.5.[17]

Caption: Key MS/MS Fragmentation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While MS gives the mass and formula, NMR reveals the carbon-hydrogen framework. ¹H NMR identifies the different types of protons and their connectivity, while ¹³C NMR identifies the different types of carbon atoms. 2D NMR experiments (like COSY and HMBC) are then essential to piece together the entire molecular puzzle.

Interpreting Spectral Data: The ¹H and ¹³C NMR spectra of this compound are complex, but key signals confirm its aconitine-type structure.[20][21]

| Nucleus | Key Chemical Shifts (ppm) & Interpretation | Source(s) |

| ¹H NMR | - Signals for an N-ethyl group (triplet around 1.1 ppm).- Multiple sharp singlets for methoxy (-OCH₃) groups (typically 3.2-3.8 ppm).- Aromatic protons from the 2-acetamidobenzoate group (7.0-8.5 ppm).- A singlet for the acetyl (-COCH₃) methyl group (~2.2 ppm). | [21][22] |

| ¹³C NMR | - Carbonyl carbons from the ester and amide groups (~168-170 ppm).- Aromatic carbons (120-140 ppm).- Multiple oxygenated aliphatic carbons (70-90 ppm), characteristic of the highly substituted aconitine core. | [20][22] |

X-ray Crystallography

Causality: NMR and MS provide strong evidence for the 2D structure, but only X-ray crystallography can provide unambiguous proof of the three-dimensional arrangement of atoms, including the absolute stereochemistry.[23] This is the gold standard for structural elucidation of complex natural products.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization (The Crucial Step):

-

Dissolve highly pure this compound in a suitable solvent (e.g., chloroform, acetone).

-

Use slow evaporation, vapor diffusion, or solvent layering techniques to grow single crystals of sufficient size and quality. This step can be a significant bottleneck, requiring extensive screening of conditions.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer.

-

Expose the crystal to a monochromatic X-ray beam. The crystal lattice diffracts the X-rays into a specific pattern of reflections.[23]

-

Rotate the crystal and collect thousands of reflections at different orientations.

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.[24]

-

Computational methods (direct methods or Patterson functions) are used to solve the "phase problem" and generate an initial electron density map.

-

An atomic model is built into the electron density map and refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and angles.

-

For a related alkaloid, ranaconitine, X-ray analysis revealed a monoclinic system with space group C2.[7][24] For lappaconitine hydrobromide, the absolute stereochemistry was determined as 1S, 4S, 5S, 7S, 8S, 9S, 10S, 11S, 13R, 14S, 16S, and 17R.[25]

-

The Definitive this compound Molecular Structure

The culmination of these analytical techniques provides a detailed and validated picture of the this compound molecule.

-

Core Skeleton: It possesses a rigid hexacyclic aconitane skeleton, which is a C19-norditerpenoid core.

-

Key Substituents:

-

An N-ethyl group attached to the nitrogen atom within the ring system.

-

Three methoxy groups (-OCH₃).

-

Two hydroxyl groups (-OH).

-

An ester linkage at the C4 position to a 2-(acetylamino)benzoate moiety.

-

-

Stereochemistry: The molecule contains numerous stereocenters, leading to a specific and complex three-dimensional shape that is critical for its biological activity. The stereochemistry is confirmed by X-ray crystallography of related compounds.[25]

Conclusion

The molecular structure and formula of this compound (C₃₂H₄₄N₂O₈) represent a formidable challenge in natural product chemistry. Its elucidation is a testament to the power of a coordinated analytical approach, where each technique provides indispensable and complementary information. Mass spectrometry confirms the formula and provides a fragmentation fingerprint, NMR spectroscopy maps the covalent framework, and X-ray crystallography delivers the definitive three-dimensional structure. A thorough understanding of this structure is the foundational bedrock upon which all meaningful pharmacological and toxicological research into this potent diterpenoid alkaloid must be built.

References

-

ScreenLib. (n.d.). This compound | CAS 32854-75-4. Retrieved from [Link]

-

Ma, X. B., et al. (2011). X-ray crystallographic study of ranaconitine. Natural Product Communications, 6(11), 1589-90. Retrieved from [Link]

-

Hao, X. J., et al. (1996). Diterpenoid Alkaloids from Aconitum leucostomum. Journal of Natural Products, 59(3), 264–266. Retrieved from [Link]

-

Gao, L. M., et al. (2022). C19-Diterpenoid alkaloids from two plants of Aconitum sinoaxillare and Aconitum chasmanthum. Taylor & Francis Online. Retrieved from [Link]

-

Chen, D. L., et al. (2009). Diterpenoid Alkaloids From Aconitum Longzhoushanense. Natural Product Communications, 4(1), 19-22. Retrieved from [Link]

-

Zhou, G. Y., et al. (2014). Diterpenoid Alkaloids from the Aerial Parts of Aconitum flavum Hand.-Mazz. PLoS ONE, 9(7), e101924. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

RayBiotech. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Terpenoids from the Aconitum species. Retrieved from [Link]

-

Tauto Biotech. (n.d.). This compound, 32854-75-4. Retrieved from [Link]

-

Sun, W., et al. (2009). X-ray structure analysis of lappaconitine. Natural Product Research, 23(10), 960-2. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR 1H and 13C data from lappaconitine and its phototransformation products. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantitative determination of lappaconitine in plasma by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

Murayama, M., et al. (1989). Pharmacological studies of lappaconitine. Analgesic activities. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 94(2), 77-86. Retrieved from [Link]

-

ResearchGate. (n.d.). Isolation of lappaconitine from Aconitum septentrionale roots by adsorption. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures and 1H NMR spectra (200 MHz) of lappaconitine (top) and glycyrrhizic acid (bottom). Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray Crystallographic Study of Ranaconitine. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of LA (a) and IS (b). Retrieved from [Link]

-

Li, Y., et al. (2011). Simultaneous quantitation of aconitine... in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(28), 3011-9. Retrieved from [Link]

-

Tarbe, M., et al. (2018). Gram-scale purification of aconitine and identification of lappaconitine in Aconitum karacolicum. Fitoterapia, 128, 226-231. Retrieved from [Link]

-

ResearchGate. (n.d.). Gram-scale purification of aconitine and identification of lappaconitine in Aconitum karacolicum. Retrieved from [Link]

-

Yale School of Medicine. (n.d.). X-ray Crystallography. Retrieved from [Link]

-

MDPI. (n.d.). Extraction, Isolation and Characterization of Mycosporine-like Amino Acids from Four Species of Red Macroalgae. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Diterpenoid alkaloids from Aconitum longzhoushanense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diterpenoid Alkaloids from the Aerial Parts of Aconitum flavum Hand.-Mazz - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS:32854-75-4 | Manufacturer ChemFaces [chemfaces.com]

- 5. This compound | CAS 32854-75-4 | ScreenLib [screenlib.com]

- 6. Pharmacological studies of lappaconitine. Analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | CAS:32854-75-4 | Manufacturer ChemFaces [m.chemfaces.com]

- 9. This compound | C32H44N2O8 | CID 5281279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. raybiotech.com [raybiotech.com]

- 11. alfachemic.com [alfachemic.com]

- 12. This compound,32854-75-4 |t-Phytochemical Reference materials£¬reference materials, reference standards, botanical reference materials,phytochemicals,natural products [tautobiotech.com]

- 13. This compound | 32854-75-4 [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Gram-scale purification of aconitine and identification of lappaconitine in Aconitum karacolicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Simultaneous quantitation of aconitine, mesaconitine, hypaconitine, benzoylaconine, benzoylmesaconine and benzoylhypaconine in human plasma by liquid chromatography-tandem mass spectrometry and pharmacokinetics evaluation of "SHEN-FU" injectable powder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. X-ray Crystallography | Pharmacology [medicine.yale.edu]

- 24. X-ray crystallographic study of ranaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. X-ray structure analysis of lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Lannaconitine

An In-Depth Technical Guide to the Physical and Chemical Properties of Lannaconitine

Introduction

This compound is a highly complex C19-diterpenoid alkaloid predominantly isolated from plants of the Aconitum genus, such as Aconitum carmichaeli and Aconitum leucostomum.[1][2][3] As a member of the aconitine family of alkaloids, it is renowned for its significant biological activity, which is a double-edged sword. On one hand, it possesses potent analgesic properties; on the other, it exhibits severe cardiotoxicity and neurotoxicity, primarily through its interaction with voltage-gated sodium channels.[4][5] This guide provides a comprehensive overview of the essential physical and chemical properties of this compound, offering critical insights for researchers, scientists, and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Molecular Structure

This compound's intricate hexacyclic structure is characteristic of C19-diterpenoid alkaloids, featuring multiple stereocenters and functional groups that dictate its chemical behavior and biological function.

-

Chemical Name: [(1S,2S,3S,4S,5R,6S,8S,9R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate[6]

-

CAS Number: 32854-75-4[1]

-

Synonyms: Lappaconitine, (+)-Lappaconitine, N-Acetylpuberanidine[1]

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its handling, formulation, and pharmacokinetic profile. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 584.7 g/mol | [1][6] |

| Physical Appearance | White needle-shaped crystals or solid | [1][7] |

| Melting Point | 217-218 °C | [1] |

| Optical Rotation ([α]D) | +27° (c=1, Chloroform, 18°C) | [1] |

| pKa (Predicted) | 12.55 ± 0.70 | [1][8] |

| Solubility | Soluble in DMSO (≥58.5 mg/mL), Chloroform (30 mg/mL), Methanol, Ethanol, Dichloromethane, Ethyl Acetate, Acetone. Sparingly soluble in water. | [1][4][7] |

| Storage Conditions | Store at 2-8°C, protect from light. For long-term storage, -20°C is recommended. Solutions should be used the same day or stored in aliquots at -20°C for up to two weeks. | [1][2][7] |

Spectroscopic Data for Structural Elucidation

The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the complex carbon-hydrogen framework of this compound. While full spectral data requires access to specialized databases or primary literature, published studies confirm that the ¹H and ¹³C NMR spectral data are well-established and serve as a primary reference for identification.[9] The proton NMR spectrum typically shows characteristic signals for the ethyl group on the nitrogen atom, methoxy groups, and the aromatic protons of the N-acetylanthraniloyl moiety. The ¹³C NMR spectrum complements this by providing signals for all 32 carbon atoms, including the carbonyl carbons of the ester and amide groups.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern, aiding in structural confirmation.

-

Technique: Electrospray Ionization (ESI) coupled with Tandem Mass Spectrometry (LC-MS/MS) is a common method for the analysis of aconitine alkaloids.[10][11]

-

Expected Ionization: In positive ion mode, this compound is expected to form a protonated molecule [M+H]⁺ at an m/z of approximately 585.3.[10]

-

Fragmentation: Tandem MS (MS/MS) experiments would reveal characteristic fragment ions resulting from the loss of the N-acetylanthraniloyl group and other neutral losses, which is a key diagnostic feature for this class of compounds.[10][12]

Chemical Properties and Stability

This compound's chemical reactivity is largely governed by its ester and amide functionalities, as well as the tertiary amine.

-

Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and alkaline conditions.[1]

-

Acidic Hydrolysis: Boiling with dilute mineral acids (e.g., H₂SO₄ or HCl) cleaves the ester bond, yielding acetic acid, anthranilic acid, and the parent aminopolyol, lappaconine.[1]

-

Alkaline Hydrolysis: Milder alkaline conditions hydrolyze the ester to yield lappaconine and lappaconitic acid (N-acetylanthranilic acid).[1]

-

-

Photostability: Some aconitine alkaloids are known to undergo phototransformation. Studies on lappaconitine indicate that photolysis can result in the cleavage of the ester bond, leading to the elimination of N-acetylanthranilic acid.[9] This highlights the importance of protecting this compound from light during storage and handling.

-

General Stability: The compound is hygroscopic.[8] Forced degradation studies, a standard practice under ICH guidelines, would likely show degradation under strong acidic, basic, oxidative, and photolytic conditions.[13][14] Maximum stability for similar compounds is often found at a slightly acidic to neutral pH.[14]

Isolation and Purification Workflow

The extraction and purification of this compound from its natural source, primarily the roots of Aconitum species, is a multi-step process designed to separate it from a complex mixture of other alkaloids and plant metabolites.

Caption: Generalized workflow for the isolation and purification of this compound.

Experimental Protocol: Conceptual Overview

-

Extraction: The dried and powdered plant material (e.g., roots) is subjected to extraction with an organic solvent like methanol or ethanol, often using methods like maceration or accelerated solvent extraction (ASE).[15][16]

-

Acid-Base Partitioning: The resulting crude extract is concentrated and then subjected to an acid-base liquid-liquid partition. The extract is dissolved in an acidic aqueous solution to protonate the alkaloids, making them water-soluble. This aqueous layer is washed with an immiscible organic solvent (e.g., dichloromethane) to remove neutral and acidic impurities. The pH of the aqueous layer is then raised with a base (e.g., ammonia) to deprotonate the alkaloids, which are then extracted back into an organic solvent.

-

Chromatographic Purification: The crude alkaloid fraction is further purified using chromatographic techniques.

-

Initial Step: Column chromatography over silica gel or alumina is used for initial fractionation.[15]

-

Fine Purification: Fractions containing this compound are pooled and subjected to semi-preparative High-Performance Liquid Chromatography (HPLC), often using a reverse-phase C18 column, for final purification.[17]

-

-

Recrystallization: The purified this compound is recrystallized from a suitable solvent system to obtain high-purity crystals.[17]

-

Purity and Identity Confirmation: The final product's purity is assessed by HPLC, and its identity is confirmed by comparing its spectroscopic data (NMR, MS) and physical properties (melting point, optical rotation) with established literature values.[9]

Pharmacological Properties and Mechanism of Action

This compound's potent biological effects are primarily attributed to its action on the nervous and cardiovascular systems.

-

Primary Mechanism: this compound is a potent, irreversible blocker of voltage-gated sodium channels (VGSCs), specifically binding to site 2 of the channel pore.[4][5]

-

Consequences of Action:

-

Analgesia: By blocking sodium channels in nociceptive neurons, it inhibits the propagation of pain signals. Its analgesic activity does not involve opioid receptors.[4]

-

Cardiotoxicity: In cardiomyocytes, the blockade of sodium channels disrupts the normal cardiac action potential. This action is classified as a Class I antiarrhythmic effect.[4] However, at toxic doses, it leads to severe arrhythmias, ventricular fibrillation, and ultimately, cardiac arrest.[1][18][19][20]

-

Neurotoxicity: Systemic exposure can lead to symptoms such as paresthesia, muscle weakness, and respiratory paralysis due to the widespread blockade of neuronal sodium channels.[5]

-

Sources

- 1. This compound | 32854-75-4 [chemicalbook.com]

- 2. This compound | CAS:32854-75-4 | Manufacturer ChemFaces [m.chemfaces.com]

- 3. alfachemic.com [alfachemic.com]

- 4. This compound | CAS:32854-75-4 | Manufacturer ChemFaces [chemfaces.com]

- 5. This compound | CAS 32854-75-4 | ScreenLib [screenlib.com]

- 6. This compound | C32H44N2O8 | CID 5281279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. raybiotech.com [raybiotech.com]

- 8. 32854-75-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous quantitation of aconitine, mesaconitine, hypaconitine, benzoylaconine, benzoylmesaconine and benzoylhypaconine in human plasma by liquid chromatography-tandem mass spectrometry and pharmacokinetics evaluation of "SHEN-FU" injectable powder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deploying Validated Mass Spectrometry for Frontline Detection and Treatment of Human Poisoning by Long-Acting Anticoagulant Rodenticides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring Structural Signatures of the Lanthipeptide Prochlorosin 2.8 using Tandem Mass Spectrometry and Trapped Ion Mobility-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stability Study and Identification of Degradation Products of Caffeoylgluconic Acid Derivatives from Fructus Euodiae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Degradation kinetics study of cabozantinib by a novel stability-indicating LC method and identification of its major degradation products by LC/TOF-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Isolation of chlorogenic acid from Mutellina purpurea L. herb using high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Gram-scale purification of aconitine and identification of lappaconitine in Aconitum karacolicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ASCO – American Society of Clinical Oncology [asco.org]

- 19. Cardiotoxicity of chemotherapeutic agents: incidence, treatment and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cardiotoxicity of Anticancer Drugs: Molecular Mechanisms and Strategies for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

Lannaconitine's Interaction with Voltage-Gated Sodium Channels: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Lannaconitine, a C19-diterpenoid alkaloid derived from plants of the Aconitum and Delphinium species, is a potent modulator of voltage-gated sodium channels (VGSCs). While structurally similar to the well-known VGSC activator, aconitine, this compound exhibits a distinct and complex mechanism of action, primarily characterized by irreversible channel blockade rather than persistent activation. This guide provides an in-depth examination of the molecular interactions between this compound and VGSCs, detailing its binding site, effects on channel gating, and the experimental methodologies crucial for its study. We synthesize findings from electrophysiology, molecular biology, and computational studies to offer a comprehensive resource for professionals engaged in ion channel research and drug development.

Introduction: The Central Role of Voltage-Gated Sodium Channels

Voltage-gated sodium channels are essential transmembrane proteins that orchestrate the initiation and propagation of action potentials in excitable cells such as neurons, cardiomyocytes, and skeletal muscle fibers.[1] These channels cycle through distinct conformational states—resting, open, and inactivated—in response to changes in the membrane potential.[2] The α-subunit, the pore-forming core of the channel, is comprised of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[1][2] The S5 and S6 segments form the channel's inner pore, which is the binding site for numerous drugs and toxins.[3][4]

Given their critical physiological role, VGSCs are significant targets for a wide array of therapeutic agents, including local anesthetics, antiarrhythmics, and anticonvulsants, as well as various naturally occurring neurotoxins.[1][2][5] These modulators can physically block the ion conduction pathway or alter the channel's gating kinetics, thereby modifying cellular excitability.[6] this compound and its analogs represent a fascinating class of such modulators with unique properties that set them apart from both classic channel activators and blockers.

This compound's Core Mechanism of Action

While many aconitine-like alkaloids are known to be potent VGSC activators that cause persistent channel opening, this compound distinguishes itself by acting as a potent, irreversible inhibitor.[7][8] This inhibitory action is state-dependent, displaying a strong preference for the open state of the channel.

Binding to Neurotoxin Receptor Site 2

This compound, like its structural relative aconitine and other lipid-soluble toxins such as batrachotoxin, interacts with Neurotoxin Receptor Site 2 on the α-subunit of the VGSC.[7][9] This binding site is located within the inner pore of the channel, formed by the S6 transmembrane segments of multiple domains, particularly domains I and IV.[6]

Site-directed mutagenesis studies have been pivotal in elucidating the specific amino acid residues critical for this interaction. For instance, studies on the cardiac sodium channel (hH1 or Nav1.5) revealed that mutations at residues F1760 and N1765 (using Nav1.4 numbering, F1737 and N1742 in Nav1.7) in the domain IV S6 segment significantly reduce the blocking efficacy of this compound.[8][10][11] This finding is particularly insightful as these residues also form part of the binding site for local anesthetics, suggesting an overlapping, yet non-identical, binding region.[7][8] The competition between this compound and local anesthetics like bupivacaine for binding further substantiates this spatial relationship.[7][8]

Caption: this compound binds to Neurotoxin Site 2, which overlaps with the local anesthetic site.

State-Dependent and Irreversible Blockade

A defining characteristic of this compound's action is its profound state dependency. It binds with high affinity almost exclusively to the open state of the sodium channel, with minimal interaction with channels in the resting or inactivated states.[7][8] This means the inhibitory effect of this compound is use-dependent or frequency-dependent; its blocking action becomes more pronounced with repeated channel activation, such as during high-frequency neuronal firing or tachyarrhythmias.

Once bound, the block is effectively irreversible or, at best, washes out extremely slowly.[7][10][11] This slow and irreversible nature contrasts sharply with the rapid and reversible block produced by typical local anesthetics.[10][11] This sustained blockade is a key factor in its potent analgesic and potential antiarrhythmic activities.

Unlike aconitine, which shifts the voltage-dependence of activation and inhibits inactivation, leading to persistent Na+ influx, this compound's primary effect is pore occlusion.[12][13] Studies have shown that, unlike many other VGSC modulators, this compound does not significantly alter the voltage-dependence of channel activation or steady-state inactivation.[10][11] Its action is a direct, albeit slow, blockade of ion permeation once the channel is in the open conformation.

Experimental Methodologies for Studying this compound's Action

Elucidating the complex mechanism of this compound requires a combination of sophisticated biophysical and molecular techniques. The patch-clamp technique is the cornerstone for this research.

Gold Standard: Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique provides high-fidelity, real-time measurement of the ionic currents flowing through VGSCs in the membrane of a single cell.[14][15] This allows researchers to directly observe the effects of this compound on channel function.

Causality of Experimental Choice: This technique is chosen because it allows for precise control of the cell's membrane potential ("voltage-clamp"), enabling the isolation and characterization of voltage-gated currents. By applying specific voltage protocols, one can hold channels in different states (resting, open, inactivated) and measure how this compound's binding and blocking effects are influenced by these states, thus directly demonstrating use- and state-dependency.

Detailed Protocol: Assessing Use-Dependent Block of Nav1.7 by this compound

This protocol is designed to be a self-validating system. The initial control recordings establish a stable baseline. The slow onset of the block during the pulse train provides internal evidence of use-dependency, and the post-drug washout phase (or lack thereof) confirms the irreversibility of the effect.

-

Cell Preparation:

-

Culture Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7 channel subtype.

-

Plate cells onto glass coverslips 24-48 hours prior to recording.

-

-

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[9]

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.[9] (Note: CsF is used to block potassium channels, isolating the sodium current).

-

This compound Stock: Prepare a high-concentration stock (e.g., 30 mM) in DMSO and dilute to the final desired concentration (e.g., 30 µM) in the external solution just before application.

-

-

Electrophysiological Recording:

-

Establish a whole-cell patch-clamp configuration on a selected HEK293 cell.[16]

-

Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all channels are in the resting state.

-

Baseline Measurement: Elicit Na+ currents by applying a short depolarizing pulse (e.g., 20 ms to -10 mV) at a low frequency (e.g., 0.1 Hz). Record until a stable peak current amplitude is achieved.

-

Use-Dependence Protocol: Apply a train of depolarizing pulses (e.g., 20 ms to -10 mV) at a higher frequency (e.g., 10 Hz for 10-20 seconds).

-

Drug Application: Begin perfusion of the external solution containing this compound.

-

Monitoring Block Onset: While perfusing, continue to apply the high-frequency pulse train. Record the peak current amplitude for each pulse. A progressive decrease in current amplitude during the train indicates use-dependent block. Due to this compound's slow kinetics, this may take several minutes to reach a steady state.[10][11]

-

Washout: After a steady-state block is achieved, perfuse the cell with the control external solution to assess the reversibility of the effect.

-

-

Data Analysis:

-

Measure the peak inward current for each pulse.

-

Normalize the peak current of each pulse in the train to the peak current of the first pulse.

-

Plot the normalized current against the pulse number to visualize the rate and extent of use-dependent block. The lack of recovery during the washout phase will confirm irreversibility.

-

Caption: Workflow for a patch-clamp experiment assessing use-dependent block.

Quantitative Data Summary

The following table summarizes key quantitative parameters describing the interaction of this compound (and its close relative lappaconitine) with VGSCs.

| Parameter | Channel Subtype | Value | Comments | Source |

| IC50 | Nav1.7 | 27.67 µM | Voltage-dependent inhibition measured at -70 mV. | [10][11] |

| IC50 | Nav1.7 (Aconitine) | 59.30 µM | For comparison, aconitine also inhibits the channel but alters gating. | [12] |

| Binding State | hH1 (Nav1.5) | Open State | Binds almost exclusively to open channels. | [7][8] |

| Reversibility | Nav1.7, hH1 | Irreversible | Block is very slow to wash out, if at all. | [7][10][11] |

| Onset of Action | Nav1.7 | Very Slow | >10 minutes to reach steady-state inhibition with 300 µM. | [10][11] |

| Effect on Gating | Nav1.7 | None | Does not affect voltage-dependent activation or inactivation. | [10][11] |

| Key Residues | Nav1.7 | F1737, N1742 | Located in Domain IV, S6 segment. | [10][11][17] |

| Key Residues | hH1 (Nav1.5) | F1760, N1765 | Homologous residues critical for binding and block. | [8] |

Conclusion and Implications for Drug Development

This compound presents a unique mechanistic profile as a state-dependent, irreversible blocker of voltage-gated sodium channels that binds to Neurotoxin Receptor Site 2. Its preference for open channels suggests it would be most active in tissues with high levels of electrical activity, a desirable property for targeting conditions like chronic pain or cardiac arrhythmias.[12] The slow onset and irreversible nature of the block are critical considerations for therapeutic development, implying a potential for long-lasting effects but also a narrow therapeutic window and risk of cumulative toxicity.[18]

Understanding the precise molecular determinants of its binding within the channel pore, particularly its overlap with the local anesthetic site, provides a structural foundation for designing novel, safer analgesics and antiarrhythmics. Future research focusing on structure-activity relationships could lead to the development of analogs with optimized kinetics—retaining the potent, state-dependent block while engineering reversibility to improve the safety profile.

References

- Title: Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels Source: Bohrium URL

- Title: Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PubMed Source: PubMed URL

- Title: Application Notes and Protocols for Studying Voltage-Gated Sodium Channels with 13-Dehydroxyindaconitine Source: Benchchem URL

- Title: Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels - PubMed Central Source: PubMed Central URL

- Title: Irreversible Block of Human Heart (hH1)

- Title: Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels | Request PDF Source: ResearchGate URL

- Title: Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC Source: PMC URL

- Title: An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics Source: Frontiers URL

- Title: Arrhythmogenesis toxicity of aconitine is related to intracellular ca(2+)

- Title: Irreversible block of human heart (hH1)

- Title: Whole Cell Patch Clamp Protocol | AXOL Bioscience Source: AXOL Bioscience URL

- Title: patch-clamp-protocol-final.

- Title: Patch-Clamp Recording Protocol - Creative Bioarray Source: Creative Bioarray URL

- Title: A structural atlas of druggable sites on Nav channels - PMC - PubMed Central Source: PubMed Central URL

- Title: Inhibition of the INa/K and the activation of peak INa contribute to the arrhythmogenic effects of aconitine and mesaconitine in guinea pigs - PMC - PubMed Central Source: PubMed Central URL

- Title: Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC - PubMed Central Source: PubMed Central URL

- Title: International Union of Pharmacology. XLVII.

- Title: Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed Source: PubMed URL

- Title: Interactions of local anesthetics with voltage-gated Na+ channels - PubMed - NIH Source: PubMed URL

Sources

- 1. bio.fsu.edu [bio.fsu.edu]

- 2. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interactions of local anesthetics with voltage-gated Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A structural atlas of druggable sites on Nav channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 11. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Arrhythmogenesis toxicity of aconitine is related to intracellular ca(2+) signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 15. docs.axolbio.com [docs.axolbio.com]

- 16. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 17. researchgate.net [researchgate.net]

- 18. Inhibition of the INa/K and the activation of peak INa contribute to the arrhythmogenic effects of aconitine and mesaconitine in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Lannaconitine: A Technical Guide for Drug Development Professionals

Abstract

Lannaconitine, a C18-diterpenoid alkaloid derived from plants of the Aconitum genus, presents a compelling yet challenging pharmacological profile. Historically utilized in traditional medicine for its analgesic properties, its clinical application is constrained by a narrow therapeutic index and significant toxicity, primarily cardiotoxicity and neurotoxicity. This technical guide provides an in-depth analysis of the pharmacological properties of this compound, synthesizing current research to inform drug development and preclinical research efforts. We will explore its mechanism of action as a potent voltage-gated sodium channel blocker, its pharmacokinetic and pharmacodynamic properties, and its toxicological profile. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's potential and its pitfalls.

Introduction: The Dual-Faced Alkaloid

This compound is an alkaloid extracted from the roots of various Aconitum species, plants that have been a staple of traditional Chinese medicine for centuries to treat pain and heart conditions.[1] Structurally similar to aconitine, one of the most notorious cardiotoxins, this compound also possesses potent biological activity.[1] However, unlike aconitine which acts as a sodium channel agonist, this compound functions as an antagonist, a crucial distinction that underpins its therapeutic potential as a powerful analgesic and anti-arrhythmic agent.[1][2] It is currently approved and marketed in China and Russia for pain relief and the treatment of arrhythmia.[3]

The core challenge in harnessing this compound's therapeutic benefits lies in its inherent toxicity.[4] Toxic doses can induce severe neurological symptoms, respiratory paralysis, and life-threatening cardiac events, including ventricular fibrillation.[4] This guide aims to deconstruct the pharmacological profile of this compound, providing the detailed, evidence-based insights necessary to navigate its complex benefit-risk profile in a drug development context.

Chemical and Physical Properties

This compound is a highly toxic aconitine alkaloid.[4] It presents as white, needle-shaped crystals and is soluble in various organic solvents such as chloroform, DMSO, methanol, and ethanol.[4][5]

| Property | Value | Source |

| Molecular Formula | C₃₂H₄₄N₂O₈ | [5] |

| Molecular Weight | 584.64 g/mol | [5] |

| CAS Number | 32854-75-4 | [4] |

| Appearance | White needle-shaped crystals | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][4] |

Mechanism of Action: Irreversible Sodium Channel Blockade

The primary mechanism of action for this compound is the potent blockade of voltage-gated sodium channels (NaV). This action is central to both its therapeutic analgesic effects and its cardiotoxicity.

Primary Molecular Target

This compound is an inhibitor of multiple NaV channel isoforms, with notable activity on the neuronal isoform NaV1.7 and the human heart isoform hH1 (NaV1.5).[1][6]

-

NaV1.7 Inhibition: This channel is a key player in pain signaling pathways. This compound inhibits NaV1.7 in a voltage-dependent manner with an IC₅₀ value of approximately 27.67 µmol/L.[6][7][8] This inhibition is characterized by a slow onset and is effectively irreversible, a stark contrast to the rapid and reversible blockade produced by common local anesthetics like tetracaine and bupivacaine.[6][7][8]

-

hH1 (NaV1.5) Inhibition: In cardiac tissue, this compound irreversibly blocks the hH1 sodium channel.[1][3] This action is responsible for its Class I anti-arrhythmic properties but also contributes significantly to its cardiotoxic profile.[2]

Unique Binding Characteristics

This compound's interaction with sodium channels is distinct from that of local anesthetics.

-

State-Dependent Binding: It binds almost exclusively to the open state of the sodium channel, with minimal effect on resting or inactivated channels.[1][3]

-

Receptor Site: Evidence suggests that this compound binds to the neurotoxin receptor site 2 within the channel pore, a site that overlaps with but is not identical to the binding site for local anesthetics.[1][3]

-

Irreversibility: The block is slow to develop and is not readily reversible, suggesting a very slow dissociation rate from its binding site.[1][6][7] This contributes to its long-lasting analgesic effect.[6]

-

No Effect on Gating: Unlike many other channel blockers, this compound does not appear to affect the voltage-dependent activation or inactivation kinetics of the channel.[6][7][8]

Visualizing the Mechanism of Action

The following diagram illustrates the proposed mechanism of this compound's interaction with the voltage-gated sodium channel.

Caption: this compound binds irreversibly to the open state of NaV channels, blocking sodium influx.

Pharmacodynamics: Analgesia and Anti-Arrhythmia

The pharmacodynamic effects of this compound are a direct consequence of its sodium channel blockade.

Analgesic Activity

This compound exhibits potent, dose-dependent analgesic activity that does not involve opioid receptors.[2][3] Its long-lasting effect is likely due to the slow, irreversible nature of its channel blockade.[6] Studies in mice have shown that its analgesic effects are mediated by a simultaneous action on both supraspinal (brain) and spinal sites.[9]

| Parameter | Value | Animal Model | Administration | Source |

| Analgesic ED₅₀ | 7 mg/kg | Mouse (Tail Pinch) | Subcutaneous (s.c.) | [9] |

| Analgesic ED₅₀ | 2333 ng/mouse | Mouse (Tail Pinch) | Intracerebroventricular (i.c.v.) | [9] |

| Analgesic ED₅₀ | 1127 ng/mouse | Mouse (Tail Pinch) | Intrathecal (i.t.) | [9] |

Anti-Arrhythmic Activity

By blocking cardiac sodium channels (hH1), this compound demonstrates Class I anti-arrhythmic action.[2] This property is analogous to clinically used anti-arrhythmic drugs that reduce the excitability of cardiac tissue. However, this same mechanism is responsible for its pro-arrhythmic and cardiotoxic effects at higher concentrations.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of this compound is critical for managing its therapeutic window. Most available data comes from preclinical studies in rodents.

Absorption and Distribution

Following oral administration in mice, this compound exhibits very low absolute bioavailability, estimated at just 2.0%.[10] After intravenous injection, it distributes into tissues, with studies confirming its penetration into the brain and spinal cord, consistent with its central analgesic effects.[9]

Metabolism

Direct metabolic studies on this compound are limited. However, extensive research on the closely related aconitine alkaloids provides a strong basis for a hypothetical metabolic pathway. Aconitine alkaloids are primarily metabolized in the liver by the Cytochrome P450 (CYP450) enzyme system.[7]

-

Key Enzymes: The primary enzymes responsible for metabolism are CYP3A4 and CYP3A5, with secondary contributions from CYP2D6 and CYP1A1/2.[1][4][6][7]

-

Metabolic Reactions: The main metabolic transformations include:

These metabolic conversions generally produce less toxic derivatives that can be more readily excreted.[7]

Hypothetical Metabolic Pathway

Caption: Hypothetical metabolism of this compound via hepatic CYP450 enzymes.

Excretion

Metabolites of related alkaloids are eliminated from the body via bile and urine.[3] Given its metabolism in the liver, a significant portion of this compound and its metabolites are likely excreted through the biliary system into the feces.

Summary of Pharmacokinetic Parameters (Mouse Model)

| Parameter | Value (Dose) | Route | Source |

| Elimination Half-life (t₁/₂) | 0.47 - 0.49 h (1.0 - 4.0 mg/kg) | IV | [11] |

| AUC (₀-t) | 55.5 ng·h/mL (1.0 mg/kg) | IV | [11] |

| AUC (₀-t) | 110.5 ng·h/mL (2.0 mg/kg) | IV | [11] |

| AUC (₀-t) | 402.9 ng·h/mL (4.0 mg/kg) | IV | [11] |

| Absolute Bioavailability | 2.0% | Oral | [10] |

| Lower Limit of Quantification | 0.1 - 3.0 ng/mL (Plasma) | LC-MS/MS | [10][11] |

Toxicological Profile

This compound is a potent toxin, and its safety margin is narrow. Overdose can be lethal.[4]

-

Cardiotoxicity: This is the most significant and life-threatening toxicity. By blocking cardiac sodium channels, high doses can lead to severe arrhythmias, including ventricular tachycardia and ventricular fibrillation, ultimately causing cardiac arrest.[4]

-

Neurotoxicity: this compound is neurotoxic, with toxic doses producing symptoms that can lead to respiratory paralysis.[2][4]

Methodologies for Preclinical Evaluation

Rigorous preclinical evaluation is essential for any compound derived from this compound. The following protocols represent standard methodologies for assessing its key pharmacological and toxicological properties.

Experimental Workflow for Preclinical Assessment

Caption: A streamlined workflow for the preclinical evaluation of this compound.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

Objective: To quantify the inhibitory effect of this compound on voltage-gated sodium channels (e.g., NaV1.7 or NaV1.5) expressed in a stable cell line (e.g., HEK293).

Materials:

-

HEK293 cells stably expressing the target NaV channel.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.[2]

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH.[2]

-

Patch-clamp amplifier, data acquisition system, micromanipulator, and inverted microscope.[2]

-

Borosilicate glass capillaries for pipette pulling.[8]

Procedure:

-

Cell Plating: Plate cells onto glass coverslips 24-48 hours prior to recording to achieve sub-confluent density.[2]

-

Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.[2]

-

Recording Setup: Place a coverslip in the recording chamber and perfuse with external solution.

-

Cell Approach: Approach a target cell with the patch pipette while applying slight positive pressure.[2]

-

Seal Formation: Once a dimple appears on the cell membrane, release the pressure to form a high-resistance (>1 GΩ) seal.[2]

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration. Allow the cell to stabilize for 3-5 minutes.[2]

-

Voltage-Clamp Protocol:

-

Compound Application: Perfuse the chamber with external solution containing increasing concentrations of this compound.

-

Data Acquisition: Record the steady-state block of the peak sodium current at each concentration.

-

Data Analysis: Plot the percentage of current inhibition against the this compound concentration and fit the data with a Hill equation to determine the IC₅₀ value.

Protocol: In Vivo Cardiotoxicity Assessment

Objective: To evaluate the pro-arrhythmic potential and cardiotoxic effects of this compound in a rodent model.

Animal Model: Male Sprague-Dawley rats.

Materials:

-

This compound solution for injection.

-

Anesthesia (e.g., isoflurane).

-

ECG recording system with subcutaneous needle electrodes.

-

Echocardiography system.

-

Materials for blood collection and histopathology (formalin, paraffin, etc.).

Procedure:

-

Animal Acclimation: Acclimate animals for at least one week prior to the study.

-

Baseline Measurements: Anesthetize a cohort of rats and record baseline ECG for at least 15 minutes to determine heart rate, PR interval, QRS duration, and QT interval. Perform baseline echocardiography to assess left ventricular function (e.g., ejection fraction).

-

Drug Administration: Administer a single dose of this compound (or vehicle control) via intravenous or intraperitoneal injection. A dose-ranging study should be performed, starting with doses well below the expected efficacious dose.

-

Continuous Monitoring: Continuously monitor the ECG for a defined period post-dose (e.g., 2-4 hours), observing for arrhythmias such as ventricular tachycardia, fibrillation, or heart block.

-

Follow-up: At selected time points (e.g., 24 hours, 7 days), re-assess cardiac function via ECG and echocardiography.

-

Terminal Procedures: At the end of the study, collect blood for cardiac biomarker analysis (e.g., troponins). Euthanize the animals and harvest the hearts for histopathological examination to identify any cellular damage, inflammation, or fibrosis.

-

Data Analysis: Compare ECG parameters, echocardiographic measurements, biomarker levels, and pathology scores between the this compound-treated groups and the vehicle control group.

Conclusion and Future Directions

This compound possesses a potent and unique mechanism of action as an irreversible sodium channel blocker, which confers significant analgesic and anti-arrhythmic properties. However, this same mechanism is inextricably linked to its severe cardiotoxicity and neurotoxicity, resulting in a narrow therapeutic window. The low oral bioavailability also presents a challenge for clinical development.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts could aim to design analogues that retain analgesic efficacy while reducing affinity for the cardiac NaV1.5 isoform, thereby mitigating cardiotoxicity.

-

Metabolism and Drug-Drug Interactions: A thorough characterization of this compound's metabolism, including the specific CYP450 isoforms involved, is crucial to predict and avoid potential drug-drug interactions.

-

Novel Drug Delivery Systems: Formulations designed to enhance bioavailability or achieve targeted delivery to the peripheral nervous system could improve the therapeutic index.

While this compound itself may be too toxic for widespread systemic use, its unique interaction with sodium channels makes it an invaluable pharmacological tool and a promising scaffold for the development of a new generation of safer, more effective analgesics.

References

- Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PubMed. (2018-07-10).

- Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine.

- Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - Bohrium.

- This compound | 32854-75-4 - ChemicalBook.

- Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels | Request PDF - ResearchGate.

- This compound | CAS:32854-75-4 | Manufacturer ChemFaces.

- Irreversible Block of Human Heart (hH1) Sodium Channels by the Plant Alkaloid Lappaconitine - ResearchGate. (2025-08-07).

- Pharmacokinetic study of lappaconitine hydrobromide in mice by LC-MS - PubMed.

- Pharmacological studies of lappaconitine: supraspinal-spinal interaction in antinociception.

- (PDF) Quantification of Lappaconitine in Mouse Blood by UPLC-MS/MS and Its Application to a Pharmacokinetic Study - ResearchGate. (2019-01-06).

- Microsomal cytochrome P450-mediated metabolism of hypaconitine, an active and highly toxic constituent derived from Aconitum species - PubMed. (2011-07-04).

- Characterization of metabolites and cytochrome P450 isoforms involved in the microsomal metabolism of aconitine - PubMed.

- Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC.

- Monoester-Diterpene Aconitum Alkaloid Metabolism in Human Liver Microsomes: Predominant Role of CYP3A4 and CYP3A5 - PMC - PubMed Central.

- Application Notes and Protocols: Patch-Clamp Analysis of Sodium Channel Block by Atelopidtoxin - Benchchem.

- This compound | RayBiotech.

Sources

- 1. Characterization of metabolites and cytochrome P450 isoforms involved in the microsomal metabolism of aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Herbal Medicine Must Be Treated with Care—A Case Report on Aconitine | MDPI [mdpi.com]

- 4. Monoester-Diterpene Aconitum Alkaloid Metabolism in Human Liver Microsomes: Predominant Role of CYP3A4 and CYP3A5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. raybiotech.com [raybiotech.com]

- 6. Microsomal cytochrome P450-mediated metabolism of hypaconitine, an active and highly toxic constituent derived from Aconitum species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 9. Organoid [j-organoid.org]

- 10. Cardiotoxicity evaluation of nine alkaloids from Rhizoma Coptis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Whole Cell Patch Clamp Protocol [protocols.io]

The Dual Nature of a Diterpenoid Alkaloid: A Technical Guide to the Toxicology and Safety Profile of Lannaconitine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Contrasts

Lannaconitine, a C18-diterpenoid alkaloid isolated from plants of the Aconitum and Delphinium species, stands as a molecule of significant pharmacological interest and toxicological concern.[1] Known for its potent analgesic and antiarrhythmic properties, it has been utilized in clinical practice in some regions, most notably as its hydrobromide salt, allapinine.[2][3] However, like many Aconitum alkaloids, this compound possesses a narrow therapeutic window, with a safety profile dominated by cardiotoxic and neurotoxic effects.[4][5] This guide provides an in-depth technical overview of the current understanding of this compound's toxicology and safety, designed to inform preclinical and clinical research and development.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of this compound are characterized by rapid absorption and extensive metabolism. Following oral administration, the onset of action is typically observed within 40-60 minutes, with peak effects occurring at 4-5 hours.[6] The duration of action is approximately 8 hours.[6]

Metabolism is a critical determinant of this compound's toxicity. The primary routes of metabolism involve hydrolysis of the ester bonds and demethylation, primarily mediated by cytochrome P450 enzymes, including CYP3A4/5, CYP1A2, and CYP2D6.[4] This metabolic conversion generally leads to less toxic or inactive metabolites.[4] The interaction with the CYP450 system introduces the potential for drug-drug interactions. Inhibitors of these enzymes, such as certain azole antifungals or macrolide antibiotics, could increase this compound exposure and the risk of toxicity, while inducers might decrease its efficacy.[2]

Acute Toxicity: A Tale of Two Systems

The acute toxicity of this compound primarily manifests in the cardiovascular and central nervous systems.[4][5]

| LD50 Values of this compound | |

| Species | Route of Administration |

| Mice | Intravenous (i.v.) |

| Mice | Intraperitoneal (i.p.) |

| Mice | Oral |

Data sourced from ChemicalBook[7]

Cardiotoxicity: The Arrhythmogenic Potential

This compound is classified as a Class IC antiarrhythmic agent, a group of drugs that are potent blockers of cardiac sodium channels.[1][2] Its cardiotoxicity is a direct extension of this pharmacological action.

Mechanism of Cardiotoxicity:

The primary mechanism of this compound's cardiotoxicity is the irreversible blockade of open-state voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[5] This leads to a dose-dependent increase in the PQ interval and QRS complex duration, as observed in clinical settings.[6] By slowing the upstroke of the cardiac action potential, this compound prolongs conduction and can create a substrate for re-entrant arrhythmias, a phenomenon known as proarrhythmia.[2][5]

Beyond sodium channel blockade, this compound has been shown to modulate other ion channels, including potassium and calcium channels, which can further contribute to its arrhythmogenic potential.[1]

Mechanism of this compound-Induced Cardiotoxicity

Neurotoxicity: Excitotoxicity and its Consequences

The neurotoxic effects of this compound are a prominent feature of its safety profile, with symptoms including dizziness, paresthesia (numbness and tingling), and in severe cases, convulsions.[4][8]

Mechanism of Neurotoxicity:

Similar to its action on cardiac tissue, this compound affects voltage-gated sodium channels in neurons. However, the downstream consequences in the central nervous system are complex. Aconitum alkaloids are known to induce the release of excitatory amino acids such as glutamate. This can lead to excitotoxicity, a process where excessive activation of glutamate receptors, particularly NMDA receptors, results in a massive influx of calcium into neurons. This calcium overload triggers a cascade of detrimental events, including:

-

Mitochondrial dysfunction and energy failure.

-